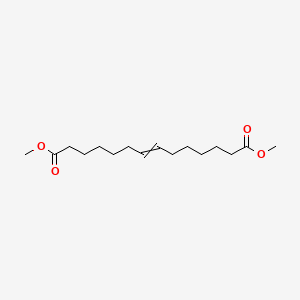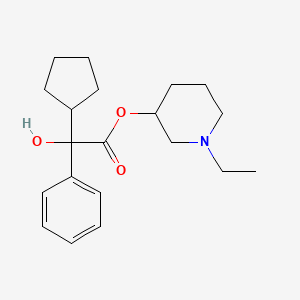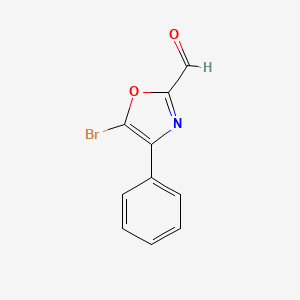![molecular formula C10H12N2O2 B14755068 N-[2-(Hydroxyamino)-3,4-dihydronaphthalen-1(2H)-ylidene]hydroxylamine CAS No. 711-58-0](/img/structure/B14755068.png)
N-[2-(Hydroxyamino)-3,4-dihydronaphthalen-1(2H)-ylidene]hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(Hydroxyamino)-3,4-dihydronaphthalen-1(2H)-ylidene]hydroxylamine is a chemical compound with a unique structure that includes both hydroxyamino and dihydronaphthalene moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Hydroxyamino)-3,4-dihydronaphthalen-1(2H)-ylidene]hydroxylamine typically involves the reaction of 2-hydroxyaminonaphthalene with hydroxylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained at around 50-60°C. The reaction mixture is stirred for several hours until the desired product is formed. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(Hydroxyamino)-3,4-dihydronaphthalen-1(2H)-ylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the hydroxyamino group to an amino group.
Substitution: The compound can participate in substitution reactions where the hydroxyamino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
N-[2-(Hydroxyamino)-3,4-dihydronaphthalen-1(2H)-ylidene]hydroxylamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of N-[2-(Hydroxyamino)-3,4-dihydronaphthalen-1(2H)-ylidene]hydroxylamine involves its interaction with specific molecular targets. The hydroxyamino group can form hydrogen bonds with biological molecules, affecting their function. Additionally, the compound can undergo redox reactions, influencing cellular processes. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may interact with enzymes and proteins involved in cell signaling and metabolism.
Comparación Con Compuestos Similares
N-[2-(Hydroxyamino)-3,4-dihydronaphthalen-1(2H)-ylidene]hydroxylamine can be compared with other similar compounds such as:
2-Hydroxyaminonaphthalene: This compound lacks the additional hydroxylamine group, making it less reactive in certain chemical reactions.
Naphthalene derivatives: Other naphthalene derivatives may have different functional groups, leading to variations in their chemical and biological properties.
Propiedades
Número CAS |
711-58-0 |
|---|---|
Fórmula molecular |
C10H12N2O2 |
Peso molecular |
192.21 g/mol |
Nombre IUPAC |
N-[2-(hydroxyamino)-3,4-dihydro-2H-naphthalen-1-ylidene]hydroxylamine |
InChI |
InChI=1S/C10H12N2O2/c13-11-9-6-5-7-3-1-2-4-8(7)10(9)12-14/h1-4,9,11,13-14H,5-6H2 |
Clave InChI |
BPHBCOYUKZUQAJ-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=CC=CC=C2C(=NO)C1NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl N-[(ethoxycarbonylamino)-(2-nitrophenyl)methyl]carbamate](/img/structure/B14754987.png)
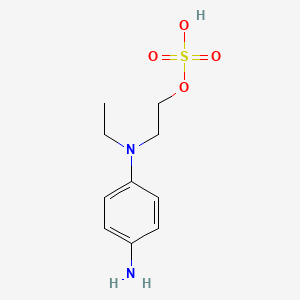
![Naphtho[2,3-f]quinoxaline](/img/structure/B14755003.png)
![3,9-Dioxapentacyclo[6.4.0.0~2,7~.0~4,11~.0~5,10~]dodecane](/img/structure/B14755011.png)
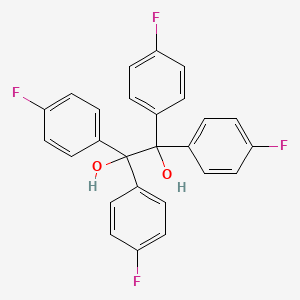
![[S(R)]-N-[(S)-(4-Methoxyphenyl)[2-(dicyclohexylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide](/img/structure/B14755020.png)
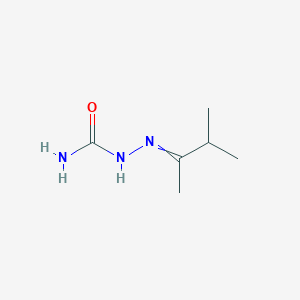
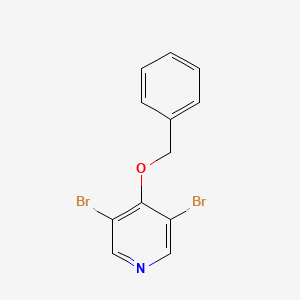

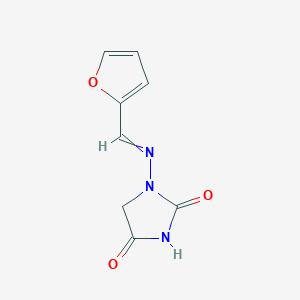
![3-[1-(4-Chloro-benzyl)-4-methyl-6-(5-phenyl-pyridin-2-ylmethoxy)-4,5-dihydro-1H-3-thia-1-aza-acenaphthylen-2-yl]-2,2-dimethyl-propionic acid](/img/structure/B14755053.png)
